molecular formula C13H13N3O B1483731 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2097964-43-5

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1483731
CAS RN: 2097964-43-5
M. Wt: 227.26 g/mol
InChI Key: XGLGVWXTLABKQS-UHFFFAOYSA-N
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Description

The compound “2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde” is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Al-Ghamdi (2019) focused on synthesizing different heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives, closely related to the compound . These compounds showed significant antimicrobial activities (H. Al-Ghamdi, 2019).

  • Chemical Reactions and Structural Analysis : Research by Orrego Hernandez et al. (2015) investigated the reactions of similar pyrazole-4-carbaldehyde compounds with cyclohexylamine, leading to different products based on the aryl substituent. This study provided insights into the chemical behavior and molecular structure of such compounds (Jessica Orrego Hernandez, J. Portilla, J. Cobo, C. Glidewell, 2015).

  • Multicomponent Domino Process : Aggarwal et al. (2016) presented the preparation of pyrazolo[3,4-b]pyridine derivatives, highlighting a multi-component reaction involving in situ oxidation of ethanol to acetaldehyde. This research sheds light on complex chemical processes related to pyrazole derivatives (R. Aggarwal, Gulshan Singh, Suresh Kumar, T. McCabe, I. Rozas, 2016).

  • Antimicrobial and Antitumor Activities : El-Borai et al. (2012) explored the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation, which were then screened for antimicrobial and antitumor activities. This study indicates the potential medical applications of such compounds (M. El-Borai, H. F. Rizk, M. F. Abd‐Aal, I. Y. El-Deeb, 2012).

  • Photophysical Properties : Patil et al. (2010) investigated the photophysical properties of heterocyclic orthoaminoaldehyde compounds, including those related to pyrazolo[3,4-b]pyridine. The study highlighted how absorption and emission depend on specific substituents, contributing to the understanding of the optical characteristics of these compounds (S. Patil, D. P. Shelar, Ramhari V. Rote, R. Toche, M. Jachak, 2010).

properties

IUPAC Name

2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-8-7-16-13(11-1-2-11)9-12(15-16)10-3-5-14-6-4-10/h3-6,8-9,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLGVWXTLABKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
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2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
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2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
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2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

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